molecular formula C12H7ClFNO2 B6361507 5-(3-Chloro-4-fluorophenyl)nicotinic acid CAS No. 1261962-61-1

5-(3-Chloro-4-fluorophenyl)nicotinic acid

Cat. No.: B6361507
CAS No.: 1261962-61-1
M. Wt: 251.64 g/mol
InChI Key: XQWGWOCVEDBABQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7ClFNO2. It is a derivative of nicotinic acid, featuring a chloro and fluoro substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoronicotinic acid
  • 3-Chloro-4-fluorophenylacetic acid
  • 4-Chloro-3-fluorophenylacetic acid

Uniqueness

5-(3-Chloro-4-fluorophenyl)nicotinic acid is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds .

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-10-4-7(1-2-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGWOCVEDBABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679490
Record name 5-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-61-1
Record name 5-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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